3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with phenyl and chlorophenyl groups. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the phenyl and chlorophenyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrazol-3-one substrates can be achieved through the reaction of hydrazine derivatives with β-diketones . Subsequent cyclization with formamidine acetate and other reagents leads to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . These methods are particularly useful in large-scale production where time and cost efficiency are critical.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Oxidation and Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, formamidine acetate, and various catalysts. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
Thioglycoside Derivatives: These compounds also feature the pyrazolo[3,4-d]pyrimidine core and exhibit distinct biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
917593-88-5 |
---|---|
Molecular Formula |
C23H15ClN4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H15ClN4/c24-18-13-11-16(12-14-18)21-20-15-25-22(17-7-3-1-4-8-17)26-23(20)28(27-21)19-9-5-2-6-10-19/h1-15H |
InChI Key |
GBPMDIQKLLKSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=NN(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.